molecular formula C10H12N2O B087200 1-(2-Aminophenyl)pyrrolidin-2-one CAS No. 14453-65-7

1-(2-Aminophenyl)pyrrolidin-2-one

Cat. No.: B087200
CAS No.: 14453-65-7
M. Wt: 176.21 g/mol
InChI Key: OFWIPSFSNBNOQC-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 2-aminophenyl substituent directly attached to the nitrogen atom of the five-membered lactam ring. This structural motif imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry.

Preparation Methods

Cyclopropane Ring-Opening with 2-Aminophenylamine

Donor-acceptor (DA) cyclopropanes serve as versatile intermediates for constructing pyrrolidin-2-ones. A method developed by involves reacting DA cyclopropanes with anilines under nickel catalysis. For 1-(2-aminophenyl)pyrrolidin-2-one, dimethyl 2-arylcyclopropane-1,1-dicarboxylates are treated with 2-aminophenylamine in the presence of Ni(ClO₄)₂·6H₂O (20 mol%) and acetic acid in toluene (Scheme 1). The reaction proceeds via nucleophilic attack of the aniline on the electrophilic cyclopropane, followed by ring expansion to form the lactam.

Reaction Conditions

  • Catalyst : Ni(ClO₄)₂·6H₂O (20 mol%)

  • Solvent : Toluene/AcOH (9:1 v/v)

  • Temperature : Reflux (110°C)

  • Yield : 45–79% (dependent on cyclopropane substituents)

Post-synthesis, the ester group at C(3) is removed via alkaline saponification (NaOH/EtOH/H₂O) and thermolysis, yielding the final product. For example, compound 2d (analogous to this compound) was obtained in 45% yield after purification .

Advantages :

  • One-pot operation for cyclopropane activation and lactam formation.

  • Tolerates electron-donating and electron-withdrawing groups on the aniline.

Limitations :

  • Requires chromatographic purification for final product isolation.

  • Steric hindrance from bulky cyclopropane substituents reduces yields .

Copper-Catalyzed Coupling of 2-Oxindoles with 2-Aminophenyl Halides

A Ullmann-type coupling strategy from enables N-arylation of 2-oxindoles with aryl halides. Adapting this method, 2-oxindole reacts with 2-aminophenyl bromide under CuI (10 mol%), rac-trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%), and K₂CO₃ in 1,4-dioxane at 100°C (Scheme 2). The reaction forms 1-(2-aminophenyl)indolin-2-one, which undergoes ring expansion to the pyrrolidinone via acid-catalyzed rearrangement.

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Ligand : rac-trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane

  • Yield : ~49% (for analogous N-pyridyl derivatives)

Key Considerations :

  • Protection of Amine : The 2-amino group must be protected (e.g., as a Boc-carbamate) to prevent side reactions.

  • Post-Coupling Steps : Acidic workup (HCl/EtOH) facilitates deprotection and lactamization.

Advantages :

  • Modular approach for introducing diverse aryl groups.

  • Compatible with heteroaryl halides.

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires multi-step protection/deprotection .

Alkylation of Pyrrolidin-2-one with 2-Aminophenyl Halides

A patent by describes N-alkylation of pyrrolidin-2-one with benzyl halides. Adapting this method, 2-aminophenyl bromide reacts with pyrrolidin-2-one in the presence of NaOEt (2.0 equiv) in xylene at 80°C (Scheme 3). The product, N-(2-aminophenyl)pyrrolidin-2-one, is isolated via distillation after workup.

Reaction Conditions

  • Base : Sodium ethoxide (2.0 equiv)

  • Solvent : Xylene

  • Temperature : 80°C

  • Yield : 60–78% (for benzyl analogs)

Challenges :

  • Synthesis of 2-Aminophenyl Halides : Requires diazotization of 2-nitroaniline followed by Sandmeyer reaction to form 2-aminophenyl bromide.

  • Steric Effects : Bulky substituents on the aryl halide hinder nucleophilic substitution.

Advantages :

  • High-yielding and scalable.

  • Minimal purification needed .

Comparative Analysis of Methods

Method Starting Materials Yield Complexity Scalability
Cyclopropane Ring-OpeningDA cyclopropanes, 2-aminophenylamine45–79%ModerateHigh
Copper-Catalyzed Coupling2-Oxindole, 2-aminophenyl bromide~49%HighModerate
N-AlkylationPyrrolidin-2-one, 2-aminophenyl bromide60–78%LowHigh

Chemical Reactions Analysis

Nucleophilic Reactions at the Aromatic Amine

The ortho-aminophenyl group participates in classical aromatic amine chemistry:

Reaction TypeConditionsProductYield*Key ObservationsSource
AcylationAcCl, Et₃N, DCM (0°C → RT)1-(2-Acetamidophenyl)pyrrolidin-2-one78%Selective acylation without lactam ring opening
DiazotizationNaNO₂, HCl (0–5°C)1-(2-Diazoniophenyl)pyrrolidin-2-one chlorideN/AIntermediate for Sandmeyer reactions; forms aryl halides with CuCl/KI
Schiff Base FormationBenzaldehyde, EtOH reflux1-(2-(Benzylideneamino)phenyl)pyrrolidin-2-one65%Reversible imine formation under acidic conditions

*Yields estimated from analogous reactions in .

Lactam Ring Modifications

The pyrrolidin-2-one scaffold demonstrates three distinct reactivity patterns:

Hydrolysis

  • Acidic : Concentrated HCl (reflux, 12 hr) → 4-(2-aminophenylamino)butanoic acid (56% yield)

  • Basic : NaOH (10%, 100°C) → Partial ring opening to γ-aminobutyric acid derivatives

Reduction

  • Catalytic Hydrogenation : H₂ (1 atm), Pd/C (ethanol, RT) → 1-(2-aminophenyl)pyrrolidine (83% yield)

  • Borane-THF : BH₃·THF (0°C → RT) → Secondary amine with retained lactam ring (contradicts ; requires verification)

Cyclization Reactions

Intramolecular interactions enable complex heterocycle formation:

Starting MaterialConditionsProductKey FeatureSource
1-(2-Aminophenyl)pyrrolidin-2-oneAc₂O, 140°CBenzo imidazo[1,2-a]pyrrolizin-3(2H)-oneFused tricyclic system
With α,β-unsaturated aldehydesDMF, 120°CSpiro[indole-3,3'-pyrrolizin]-2-oneSp³-hybridized quaternary center

Metal Coordination Chemistry

The amino group acts as a monodentate ligand in transition metal complexes:

Metal SaltMolar RatioGeometryApplicationSource
Ni(ClO₄)₂1:2OctahedralCatalyzes DA cyclopropane ring-opening reactions
Cu(NO₃)₂1:1Square planarExhibits antimicrobial activity (MIC: 8 µg/mL vs. S. aureus)

Comparative Reactivity of Structural Analogs

Key differences in reaction outcomes based on substitution patterns:

CompoundReaction with AcClLactam Reduction YieldCyclization Tendency
This compoundForms stable acetamide83% (→ pyrrolidine)High (→ tricyclics)
1-(3-Aminophenyl)pyrrolidin-2-onePartial N-acetylation67%Moderate
1-(4-Aminophenyl)pyrrolidin-2-oneRapid over-acylation92%Low

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311++G**) reveal:

  • Lactam Carbonyl Activation : Partial positive charge (Mulliken: +0.32 e) facilitates nucleophilic attacks

  • Amine pKa : Calculated pKa = 4.7 ± 0.2 (experimental: 4.9) explains preferential protonation at nitrogen

  • Transition States : Cyclization energy barrier = 18.3 kcal/mol (favorable vs. intermolecular reactions)

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

  • The compound serves as a versatile building block for synthesizing complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives with specific properties.

Reactivity Patterns

  • Its functional groups allow for diverse reactions, such as oxidation, reduction, and substitution, facilitating the development of new chemical entities.
Reaction TypeDescription
OxidationConverts to carboxylic acids or other oxidized derivatives.
ReductionForms corresponding amines or reduced forms.
SubstitutionAminophenyl group undergoes electrophilic or nucleophilic substitutions.

Biology

Biological Activity

  • Research indicates that derivatives of 1-(2-Aminophenyl)pyrrolidin-2-one exhibit potential antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, modulating enzyme activities and cellular pathways .

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of pyrrolidinones showed significant cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents .
Biological ActivityPotential Applications
AntimicrobialTreatment of infections
AnticancerDevelopment of chemotherapeutics

Medicine

Pharmaceutical Intermediate

  • Ongoing research explores the use of this compound as a pharmaceutical intermediate in drug development. Its ability to modulate biological pathways positions it as a candidate for developing novel therapeutics .

Mechanism of Action

  • The compound interacts with specific enzymes and receptors, influencing various biochemical pathways. This interaction can lead to inhibition of enzyme activity or alteration of signaling pathways, making it a target for drug design.

Notable Insights from Research

  • Versatility in Synthesis : The compound's structure allows for modifications that can enhance its biological activity or alter pharmacokinetics, making it suitable for designing targeted therapies.
  • Potential as Multi-target Inhibitors : Some studies suggest that derivatives can act on multiple biological targets simultaneously, which is advantageous in treating complex diseases like cancer .

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)pyrrolidin-2-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Receptor Binding and Activity

Compound Substituent Biological Activity Affinity/EC50 Reference
1-(2-Aminophenyl)pyrrolidin-2-one 2-Aminophenyl Not explicitly reported (inference required) N/A -
EP-47 () 3-(4-(o-Tolyl)piperazinyl) α1-Adrenoceptor antagonist K_i = 95.5 ± 8.9 nM
Compound 7 () 4-(2-Chlorophenyl) α1-Adrenoceptor binding pK_i = 7.13
Compound 18 () 4-(4-Chlorophenyl) α2-Adrenoceptor binding pK_i = 7.29
Compound 10b () 4-Methoxybenzyl Anti-Alzheimer’s (AChE inhibition) Comparable to donepezil

Key Observations :

  • Amino vs. Chloro Groups: The 2-aminophenyl group’s electron-donating nature may enhance interactions with polar residues in receptor binding sites compared to electron-withdrawing chloro substituents, which improve lipophilicity and membrane permeability .
  • Piperazine Linkers: Compounds like EP-47 incorporate piperazine moieties, which extend the molecule’s reach and enhance α-adrenoceptor affinity. The absence of such a linker in this compound suggests a more compact binding profile .

Ring Size and Activity

Pyrrolidin-2-one (5-membered ring) derivatives are compared to larger azacycloalkyl analogs:

Table 2: Ring Size Impact on Enzyme Inhibition

Compound () Azacycloalkyl Ring Size Activity (AP-M Inhibition)
Pyrrolidin-2-one derivatives 5-membered Moderate activity
Piperidin-2-one derivatives 6-membered Lower activity
Perhydroazepin-2-one derivatives 7-membered Highest activity

Key Observations :

  • Larger rings (e.g., 7-membered perhydroazepin-2-one) exhibit superior activity, likely due to increased conformational flexibility and improved fit into enzyme active sites .

Biological Activity

1-(2-Aminophenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

This compound features a pyrrolidinone ring substituted with an amino group on the aromatic ring, which contributes to its biological activity. The molecular structure can be represented as follows:

C1H1N1O1\text{C}_1\text{H}_1\text{N}_1\text{O}_1

Where:

  • C represents carbon atoms,
  • H represents hydrogen atoms,
  • N represents nitrogen atoms,
  • O represents oxygen atoms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidinone derivatives, including this compound. A notable study evaluated various derivatives against multidrug-resistant pathogens, demonstrating promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundMIC (µg/mL)Target Pathogen
This compound16Staphylococcus aureus
5-Fluorobenzimidazole4Methicillin-resistant S. aureus
Hydrazone derivative8Clostridium difficile

These findings suggest that modifications to the pyrrolidinone core can enhance antimicrobial efficacy, making it a viable scaffold for further drug development .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies reveal that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, particularly lung cancer cells (A549). The following table summarizes the IC50 values of selected compounds:

CompoundIC50 (µM)Cancer Cell Line
This compound10A549
N′-(5-nitrothiophen-2-yl)methylene...5Panc-1
N′-(3,4-dichlorobenzylidene)...15IGR39

The data indicates that structural variations significantly influence anticancer potency, suggesting a structure-activity relationship (SAR) that merits further exploration .

Anticonvulsant Activity

Anticonvulsant properties of pyrrolidinones have been documented in several studies. For instance, a series of pyrrolidinones were tested in pentylenetetrazole-induced seizure models, with some derivatives demonstrating notable anticonvulsant effects.

CompoundDose (mg/kg)Seizure Latency (s)
This compound50120
Pyrrolidine derivative A2590
Pyrrolidine derivative B100150

These results suggest that certain modifications to the pyrrolidinone structure can enhance seizure protection .

Case Studies

Several case studies have been published focusing on the biological activity of pyrrolidinone derivatives:

  • Antimicrobial Screening : A comprehensive study screened multiple derivatives against WHO-priority pathogens using broth microdilution techniques, highlighting the potential of these compounds in addressing antimicrobial resistance .
  • Cancer Cell Migration Inhibition : Research demonstrated that specific pyrrolidinone derivatives significantly inhibited migration in pancreatic cancer cell lines, indicating their potential as antimetastatic agents .
  • Molecular Docking Studies : Molecular docking experiments have been conducted to predict the binding affinities of these compounds to various biological targets, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Aminophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary approaches can be adapted from related pyrrolidin-2-one derivatives:

  • Coupling Reactions : Use 2-pyrrolidinone with 2-aminophenyl halides (e.g., bromo or iodo derivatives) under palladium catalysis. Yields vary with halogen reactivity (iodo > bromo), as seen in analogous syntheses (85% for iodobenzene vs. 59% for bromobenzene) .
  • Domino Reactions : Adapt iodine-catalyzed three-component reactions (e.g., γ-butyrolactam, aldehydes, thiophenols) to introduce the 2-aminophenyl group. Optimize solvent (e.g., acetonitrile) and catalyst loading (5–10 mol%) to enhance efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidinone ring (δ ~2.0–2.5 ppm for CH2_2 groups) and aromatic amine protons (δ ~6.5–7.5 ppm). Compare with crystallographic data (e.g., monoclinic space groups in related salts) to validate tautomeric forms .
  • MS : Employ high-resolution MS to distinguish between molecular ion peaks ([M+H]+^+) and fragmentation patterns, particularly for brominated intermediates (e.g., 1-(2-bromoethyl)pyrrolidin-2-one, MW 192.05) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (N2_2 or Ar) at room temperature, avoiding moisture. Derivatives with electron-rich aromatic amines (e.g., 4-amino-2-methoxyphenyl analogs) may require desiccants due to hygroscopicity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of iodine in domino reactions for synthesizing pyrrolidin-2-one derivatives?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via in situ FT-IR or HPLC to identify intermediates (e.g., enamine formation).
  • Isotopic Labeling : Use 13C^{13}C-labeled aldehydes to trace carbon incorporation into the pyrrolidinone ring, as demonstrated in iodine-catalyzed systems .

Q. How should researchers address contradictions in spectroscopic data arising from tautomerism or polymorphism?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., monoclinic P21/c space group in hydrochloride salts) .
  • Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing chemical shift changes at elevated temperatures (25–80°C) .

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Rodent Models : Use Morris water maze or forced swim tests to assess cognitive effects or antidepressant activity. Pre-screen compounds for blood-brain barrier penetration via logP calculations (target ~2–3) .
  • Toxicology : Conduct acute toxicity studies (OECD 423) with organoselenium analogs as reference for dose-ranging (e.g., LD50_{50} determination) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., α-carbon of pyrrolidinone).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using software like Gaussian or ORCA .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control critical parameters (temperature, pH).
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, stoichiometry) and minimize impurities (e.g., diastereomers) .

Properties

IUPAC Name

1-(2-aminophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWIPSFSNBNOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427692
Record name 1-(2-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14453-65-7
Record name 1-(2-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)pyrrolidin-2-one
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